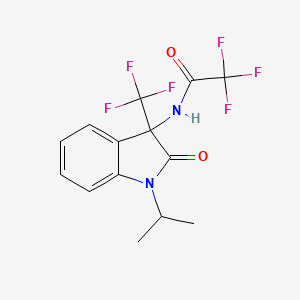
Acetamide, 2,2,2-trifluoro-N-(1-isopropyl-2-oxo-3-trifluoromethyl-2,3-dihydro-1H-indol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-[1-isopropyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide is a compound characterized by the presence of trifluoromethyl groups and an indole core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[1-isopropyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in a variety of functionalized derivatives .
Scientific Research Applications
2,2,2-Trifluoro-N-[1-isopropyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-[1-isopropyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in enhancing the compound’s stability and reactivity, making it effective in various applications .
Comparison with Similar Compounds
Similar Compounds
- **2,2,2-Trifluoro-N-[1-isopropyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide
- **2,2,2-Trifluoro-N-[1-isopropyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide
Uniqueness
The unique combination of trifluoromethyl groups and the indole core structure distinguishes this compound from other similar compounds. Its specific reactivity and stability make it valuable for various applications .
Properties
Molecular Formula |
C14H12F6N2O2 |
|---|---|
Molecular Weight |
354.25 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[2-oxo-1-propan-2-yl-3-(trifluoromethyl)indol-3-yl]acetamide |
InChI |
InChI=1S/C14H12F6N2O2/c1-7(2)22-9-6-4-3-5-8(9)12(11(22)24,14(18,19)20)21-10(23)13(15,16)17/h3-7H,1-2H3,(H,21,23) |
InChI Key |
KYVCBPOBAHLAPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(C1=O)(C(F)(F)F)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















